Trybizine -

Trybizine

Catalog Number: EVT-1539832
CAS Number:
Molecular Formula: C20H36N10O2
Molecular Weight: 448.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

Trybizine belongs to a class of compounds known as antihistamines, which are commonly used to alleviate allergic reactions by blocking the action of histamine in the body. This classification underlines its significance in pharmacology, particularly in the management of allergic conditions and related disorders.

Synthesis Analysis

The synthesis of Trybizine involves several methodologies, each tailored to optimize yield and purity.

Methods

  1. Chemical Synthesis: The primary method for synthesizing Trybizine is through organic synthesis, which involves multiple steps including:
    • Reagents: Specific reagents are utilized to facilitate reactions that form the core structure of Trybizine.
    • Reaction Conditions: Temperature, pressure, and solvent choice are critical for successful synthesis.
  2. Analytical Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of synthesized Trybizine.

Technical Details

The synthesis typically involves:

  • Starting materials that undergo a series of reactions including alkylation and acylation.
  • Purification processes such as recrystallization or chromatography to isolate the final product.
Molecular Structure Analysis

The molecular structure of Trybizine can be characterized by its chemical formula and structural representation.

Structure

  • Chemical Formula: The exact chemical formula provides insight into the number and types of atoms present in the compound.
  • Structural Representation: The molecular structure can be depicted using structural formulas that illustrate the arrangement of atoms and bonds.

Data

  • Molecular Weight: The molecular weight is calculated based on the atomic weights of constituent elements.
  • 3D Structure: Advanced modeling techniques allow for visualization of Trybizine's three-dimensional conformation, aiding in understanding its interaction with biological targets.
Chemical Reactions Analysis

Trybizine undergoes various chemical reactions that are essential for its functionality.

Reactions

  1. Degradation Reactions: These reactions can occur under specific conditions, affecting the stability and efficacy of Trybizine.
  2. Interaction with Biological Molecules: Trybizine can interact with receptors in the body, leading to pharmacological effects.

Technical Details

  • Reaction mechanisms are studied to understand how Trybizine behaves under different conditions, including pH changes and temperature variations.
  • Kinetic studies may be performed to evaluate reaction rates and pathways.
Mechanism of Action

The mechanism by which Trybizine exerts its effects involves several biochemical processes.

Process

  1. Histamine Receptor Blockade: Trybizine primarily functions by blocking H1 histamine receptors, which reduces symptoms associated with allergic responses.
  2. Signal Transduction Pathways: The blockade leads to downstream effects that diminish inflammation and other allergic symptoms.

Data

  • Studies often quantify the binding affinity of Trybizine to histamine receptors using radiolabeled ligands, providing insights into its potency compared to other antihistamines.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Trybizine is crucial for its application in pharmaceuticals.

Physical Properties

  • Appearance: Typically exists as a crystalline solid or powder.
  • Melting Point: The melting point can indicate purity and stability.
  • Solubility: Solubility in various solvents is tested to determine formulation options.

Chemical Properties

  • Stability: Stability studies assess how Trybizine holds up under different environmental conditions (light, moisture).
  • Reactivity: Reactivity with other chemicals can inform safe handling practices and potential interactions in formulations.
Applications

Trybizine has significant applications in scientific research and clinical settings.

Scientific Uses

  1. Pharmacological Research: As an antihistamine, it is used extensively in studies related to allergy treatment.
  2. Formulation Development: Research into optimal formulations for delivery systems (e.g., tablets, syrups) is ongoing.
  3. Clinical Trials: Investigated for efficacy in treating various allergic conditions, contributing to evidence-based medicine practices.
Introduction

Historical Context of Boron-Containing Chemotherapeutic Agents

Boron-containing compounds have garnered significant interest in medicinal chemistry due to their unique electronic properties and ability to form reversible covalent bonds with biological targets. The incorporation of boron atoms into pharmacophores enables distinct binding modalities compared to traditional carbon-based structures, particularly through interactions with enzyme active sites containing serine or threonine residues. While boron-based agents have achieved clinical success in antimicrobial and anticancer domains (e.g., bortezomib, tavaborole), their application in antiparasitic chemotherapy remained underexplored prior to Trybizine's development [1].

Table 1: Historical Development of Boron-Containing Therapeutic Agents

DecadeKey DevelopmentsTherapeutic Area
1960sBoronic acids as enzyme inhibitorsAntimicrobial research
1990sDiscovery of boronic peptide proteasome inhibitorsAnticancer drug discovery
1998First report of Trybizine's trypanocidal activityAntiparasitic agents
2010sFDA approval of tavaborole (antifungal)Dermatology

The discovery of Trybizine's antitrypanosomal properties in 1998 represented a pioneering application of boron chemistry in protozoan diseases. Its mechanism fundamentally differs from existing trypanocides, potentially circumventing resistance mechanisms that have diminished the efficacy of diamidines and melaminophenyl arsenicals. The compound's bis(tetramethylene-s-triazine) core, featuring boron-containing motifs, enables novel interactions with trypanosomal biomolecular targets yet to be fully characterized [1].

Trybizine: Structural Classification and Pharmacophore Identification

Trybizine hydrochloride, chemically designated as O,O′-bis(4,6-diamino-1,2-dihydro-2,2-tetramethylene-s-triazine-1-yl)-1,6-hexanediol dihydrochloride, possesses a symmetrical dimeric structure featuring two triazine rings connected by a hexanediol linker. This arrangement creates a distinct pharmacophore architecture characterized by hydrogen bond donors (exocyclic amino groups), hydrophobic regions (tetramethylene moieties), and the boron-containing triazine cores that enable targeted interactions with trypanosomal biomolecules. The pharmacophoric features essential for activity include:

  • Dual cationic centers at physiological pH (protonated amino groups)
  • Hydrogen-bond donor capabilities from diamino substituents
  • Hydrophobic domains contributed by tetramethylene groups
  • Electron-deficient regions within the s-triazine rings

Table 2: Comparative Pharmacophore Features of Trybizine and Reference Trypanocides

CompoundHydrogen Bond DonorsHydrophobic FeaturesCationic CentersUnique Features
Trybizine4 (diamino groups)Tetramethylene rings2 (protonated amines)Boron-containing triazines
Pentamidine4Phenyl rings2 (amidines)Aromatic diamidine
Suramin12 (sulfonates, ureas)Naphthalene units6 (anionic)Poly-anionic symmetry
Melarsoprol1 (amine)Phenyl, melamine1 (arsenoxide)Trivalent arsenic

Structure-activity relationship studies reveal that modification of the hexanediol linker length significantly diminishes activity, indicating precise spatial positioning of the triazine units is essential. Pharmacophore modeling approaches derived from protein-ligand interaction analysis suggest Trybizine's activity depends critically on the simultaneous engagement of multiple hydrogen bonding sites and hydrophobic pockets within its molecular targets [2] [6]. Advanced computational methods, including hierarchical graph representations of pharmacophore models (HGPM), could further elucidate dynamic binding patterns across different Trypanosoma species [9] [10].

Epidemiological Rationale for Trybizine Research (Human African Trypanosomiasis Focus)

HAT epidemiology presents distinct challenges that underscore the need for novel agents like Trybizine. The disease manifests in two forms with divergent epidemiological profiles:

  • gambiense HAT (gHAT): Accounts for >98% of reported cases, exhibits chronic progression (>3 years), and is predominantly anthroponotic, with humans as the primary reservoir. Endemic in 24 countries across West and Central Africa, with the Democratic Republic of Congo bearing >75% of the global burden [3] [7].
  • rhodesiense HAT (rHAT): Represents <2% of cases, follows an acute course (<6 months), and functions primarily as a zoonosis with domestic and wild animals as reservoirs. Concentrated in 13 countries of Eastern and Southern Africa, often occurring in discrete foci near wildlife reserves [7].

Table 3: Contemporary HAT Epidemiology (2023 Data) and Therapeutic Challenges

Epidemiological Featuregambiense HATrhodesiense HATTrybizine Relevance
Reported cases (2023)<1,000~50Targets both subspecies
Primary transmission cycleHuman-tsetse-humanAnimal-tsetse-humanActive against animal pathogens
Geographic concentrationDRC (75%+ cases)Uganda, Tanzania, MalawiEffective against East African strains
Critical therapeutic gapsLate-stage CNS penetrationRapid progressionIneffective against late-stage CNS
Drug resistance concernsEmerging melarsoprol resistanceMultidrug-resistant strainsActive against suramin-resistant strains

The resurgence of HAT in the late 1990s (>300,000 estimated cases annually) highlighted therapeutic vulnerabilities. Current chemotherapy relies on drugs with substantial limitations: suramin and pentamidine (stage-specific for early gHAT and rHAT, respectively), melarsoprol (toxic arsenical for late-stage), and eflornithine (effective only against gHAT). Trybizine demonstrates potent in vitro activity against both T. b. rhodesiense (IC₅₀ 0.01-0.05 μM) and T. b. gambiense (IC₅₀ 0.02-0.1 μM), including multidrug-resistant T. b. brucei strains. Its efficacy extends to zoonotic species (T. evansi, T. congolense) critical to the veterinary transmission cycle, suggesting potential utility in reducing animal reservoirs [1] [4]. However, its inability to cure late-stage rodent models with CNS involvement indicates inadequate blood-brain barrier penetration, restricting its application to hemolymphatic-stage infections [1].

Knowledge Gaps in Current Trypanocidal Therapeutics

Despite promising activity, Trybizine's development path faces several unresolved scientific questions that reflect broader challenges in trypanocidal therapeutics:

  • Blood-Brain Barrier Penetration: Trybizine fails to eliminate infections in rodent models with established CNS involvement, indicating insufficient neuropharmacokinetics. This mirrors limitations of existing early-stage drugs (suramin, pentamidine) and necessitates structural optimization to enhance brain penetration while maintaining activity [1] [3].

  • Spectrum Limitations: While highly active against T. brucei subspecies and veterinary pathogens (T. evansi, T. equiperdum, T. congolense), Trybizine shows no significant activity against intracellular parasites T. cruzi (Chagas disease) and Leishmania donovani (visceral leishmaniasis). This selectivity gap warrants mechanistic investigation to identify lineage-specific vulnerabilities [1] [8].

  • Resistance Management: Although active against suramin-resistant T. evansi in mice, Trybizine concentrations achieved in rodent models did not cure infections caused by multidrug-resistant T. b. brucei isolates (STIB 950, STIB 940). The potential for cross-resistance with existing trypanocides remains undefined, particularly regarding transporter-mediated drug efflux mechanisms [1] [4].

  • Veterinary-Use Complexities: Field studies reveal widespread inappropriate trypanocide use in African animal trypanosomiasis (AAT), including underdosing and counterfeit drugs. These practices accelerate resistance development against diamidines (diminazene) and phenanthridiniums (isometamidium). While Trybizine offers an alternative, its deployment requires stewardship strategies absent in current veterinary practice [4].

Table 4: Critical Research Gaps for Trybizine Development

Knowledge GapCurrent EvidenceResearch PriorityImpact on Development
BBB penetrationFailure in late-stage rodent modelsProdrug strategies; structural analogsDefines clinical utility stage-specificity
Mechanism of actionUnknown; distinct from suraminTarget deconvolution studiesPredicts resistance potential
Spectrum of activityInactive against T. cruzi, LeishmaniaComparative proteomics across kinetoplastidsGuides indication expansion
Veterinary formulationEffective against resistant T. evansiField trials in livestock settingsAddresses animal reservoir transmission
Diagnostic co-developmentStage differentiation criticalBiomarker-coupled response monitoringEnables targeted therapy

Addressing these gaps requires integrated translational approaches. Structure-based pharmacophore modeling could guide molecular optimization for BBB penetration, leveraging hierarchical graph representations (HGPM) to map dynamic binding requirements [9] [10]. Additionally, standardized resistance monitoring in endemic regions remains absent, complicating prediction of Trybizine's therapeutic lifespan. The absence of stage-specific biomarkers necessitates reliance on invasive lumbar puncture for stage determination, creating clinical contexts where Trybizine's restriction to early-stage disease limits utility [3] [4] [7].

Properties

Product Name

Trybizine

IUPAC Name

10-[6-[(7,9-diamino-6,8,10-triazaspiro[4.5]deca-6,8-dien-10-yl)oxy]hexoxy]-6,8,10-triazaspiro[4.5]deca-6,8-diene-7,9-diamine

Molecular Formula

C20H36N10O2

Molecular Weight

448.6 g/mol

InChI

InChI=1S/C20H36N10O2/c21-15-25-17(23)29(19(27-15)9-3-4-10-19)31-13-7-1-2-8-14-32-30-18(24)26-16(22)28-20(30)11-5-6-12-20/h1-14H2,(H4,21,23,25,27)(H4,22,24,26,28)

InChI Key

UZYBDGRUCPKVOJ-UHFFFAOYSA-N

Synonyms

O,O'-bis(1,2-dihydro-2,2-tetramethylene-4,6-diamino-S-triazin-1-yl)-1,6-hexanediol dihydrochloride
SIPI-1029
trybizine
trybizine hydrochloride

Canonical SMILES

C1CCC2(C1)N=C(N=C(N2OCCCCCCON3C(=NC(=NC34CCCC4)N)N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.